molecular formula C11H17N3 B1457026 5-(1-Methylpiperidin-4-yl)pyridin-2-amine CAS No. 1346673-25-3

5-(1-Methylpiperidin-4-yl)pyridin-2-amine

Cat. No.: B1457026
CAS No.: 1346673-25-3
M. Wt: 191.27 g/mol
InChI Key: HBFJGFXLBSZLIV-UHFFFAOYSA-N
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Description

5-(1-Methylpiperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3 . It is also known by other synonyms such as 2-Amino-5-(1-methyl-4-piperidinyl)pyridine .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . The InChI code for this compound is InChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 191.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 191.142247555 g/mol . The topological polar surface area is 42.2 Ų .

Scientific Research Applications

Synthesis and Derivative Creation

A study by Ahmad et al. (2017) describes the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction. They explored the synthesis of these derivatives, including density functional theory (DFT) studies, to identify potential candidates for chiral dopants in liquid crystals, anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

Structural Characterization

Böck et al. (2020) focused on the structural characterization of polymorphs derived from pyridine-based compounds, examining their crystal and molecular structures. This study contributes to understanding the molecular architecture and potential applications of such compounds (Böck et al., 2020).

Catalytic Applications

Nyamato et al. (2015) investigated (imino)pyridine palladium(II) complexes as selective ethylene dimerization catalysts. Their study included the synthesis of various (imino)pyridine ligands and palladium complexes, demonstrating potential applications in catalysis (Nyamato et al., 2015).

Transition Metal Complexes

Schmidt et al. (2011) discussed the creation of transition metal complexes using a pentadentate amine/imine ligand containing a hexahydropyrimidine core. This study highlights the potential for these complexes in various chemical applications (Schmidt et al., 2011).

Catalysts for Polymerization

Deeken et al. (2006) explored group 10 metal aminopyridinato complexes for applications as catalysts in aryl-Cl activation and hydrosilane polymerization. This research offers insights into the use of these complexes in polymer science (Deeken et al., 2006).

Properties

IUPAC Name

5-(1-methylpiperidin-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFJGFXLBSZLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250-mL single-neck round-bottomed flask was purged with nitrogen and charged with 232b (2.0 g, 9.0 mmol), 10% palladium on carbon (50% wet, 200 mg), and methanol (40 mL). The flask was evacuated, charged with hydrogen gas, and stirred under hydrogen at room temperature for 12 h. The hydrogen was then evacuated and nitrogen was charged to the flask. The catalyst was removed by filtration through a pad of CELITE® and the filtrate was concentrated under reduced pressure to afford 232c (1.6 g, 92.5%), which was used directly in the next step without further purification. MS-ESI: [M+H]+ 192
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Yield
92.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Reactant of Route 2
5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Reactant of Route 3
5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Reactant of Route 4
5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Reactant of Route 5
5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-(1-Methylpiperidin-4-yl)pyridin-2-amine

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